N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted phenyl ring and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and ethyl oxalate.
Formation of Intermediate: The aniline derivative reacts with ethyl oxalate under basic conditions to form an intermediate.
Hydroxyimino Formation: The intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxyimino group.
Final Product: The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The fluoro-substituted phenyl ring can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- N-(4-bromo-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- N-(4-fluoro-2-ethylphenyl)-2-(N-hydroxyimino)acetamide
Uniqueness
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the fluoro-substituted phenyl ring and the hydroxyimino group makes this compound a valuable candidate for various applications.
Properties
IUPAC Name |
(2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKUALHNSOMJPK-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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